Methyl (S)-2-bromobutanoate is an organic compound classified as a chiral brominated ester. It is primarily utilized in the synthesis of various pharmaceuticals, particularly those requiring specific stereochemistry. The compound is significant in organic chemistry due to its role as an intermediate in the production of chiral active pharmaceutical ingredients.
Methyl (S)-2-bromobutanoate is derived from the bromination of methyl butanoate. Its classification falls under the category of brominated esters, which are characterized by the presence of a bromine atom attached to a carbon chain that also contains an ester functional group. This compound is particularly noteworthy for its optically active form, which is essential in various biochemical applications.
The synthesis of methyl (S)-2-bromobutanoate can be achieved through several methods:
Methyl (S)-2-bromobutanoate has a molecular formula of CHBrO\ and a molar mass of approximately 179.03 g/mol. The structure consists of a butanoate backbone with a bromine substituent at the second carbon position and a methyl ester group at one end.
Methyl (S)-2-bromobutanoate participates in various chemical reactions:
The mechanism by which methyl (S)-2-bromobutanoate functions involves its ability to act as an electrophile due to the presence of the bromine atom, which facilitates nucleophilic attack by various reagents. This electrophilic nature allows it to participate in substitution reactions where nucleophiles displace bromine, thus forming new compounds.
In enzymatic pathways, the compound may be transformed through biocatalytic processes where specific enzymes selectively interact with it to produce desired chiral products, enhancing its utility in pharmaceutical synthesis .
Methyl (S)-2-bromobutanoate serves multiple purposes in scientific research and industrial applications:
Enoate reductases (EREDs) catalyze the asymmetric reduction of α,β-unsaturated esters to yield chiral brominated products. Old Yellow Enzyme 1 (OYE1) mutants, engineered via site-directed mutagenesis, reduce methyl 2-bromo-2-butenoate to Methyl (S)-2-bromobutanoate with >99% ee. The mechanism involves hydride transfer from FMNH₂ to Cβ of the substrate, followed by tyrosine-mediated protonation at Cα, ensuring stereocontrol [1] [3]. Key factors include:
Table 1: Enoate Reductase Mutants for Methyl (S)-2-Bromobutanoate Synthesis
ERED Variant | Substrate | ee (%) | Specific Activity (U/mg) |
---|---|---|---|
OYE1 W116H | Methyl 2-bromo-2-butenoate | >99 (S) | 12.8 |
OYE1 W116F | Methyl 2-bromo-2-butenoate | 95 (R) | 8.3 |
YqjM B. subtilis | Methyl 2-bromo-2-butenoate | 98 (S) | 10.5 |
Lipases resolve racemic methyl 2-bromobutanoate via enantioselective esterification or hydrolysis. Candida antarctica lipase B (CAL-B) preferentially hydrolyzes the (R)-enantiomer of racemic methyl 2-bromobutanoate, leaving the (S)-ester enriched (90% ee). Reaction engineering optimizes:
Classical bromination employs bromine (Br₂) or N-bromosuccinimide (NBS) under radical conditions. For example, methyl butanoate reacts with Br₂ (1.1 eq.) at 140°C to form racemic methyl 2-bromobutanoate in 85% yield. Limitations include:
Chiral Evans oxazolidinones direct diastereoselective α-bromination. Methyl butanoate conjugated to (S)-4-benzyloxazolidin-2-one undergoes electrophilic bromination with Br₂/TiCl₄, yielding diastereomers (dr >98:2). Subsequent auxiliary cleavage affords Methyl (S)-2-bromobutanoate. Drawbacks include:
Whole-cell biocatalysts leverage intracellular cofactor recycling for cost-effective synthesis. Saccharomyces cerevisiae reduces methyl 2-bromo-2-butenoate to Methyl (S)-2-bromobutanoate (95% yield, 98% ee) in 24 hours [5] [6]. Advancements include:
Table 2: Whole-Cell Systems for Methyl (S)-2-Bromobutanoate Production
Microorganism | Substrate | Yield (%) | ee (%) |
---|---|---|---|
Saccharomyces cerevisiae | Methyl 2-bromo-2-butenoate | 95 | 98 (S) |
Escherichia coli (OYE1+) | Methyl 2-bromo-2-butenoate | 88 | >99 (S) |
Penicillium citrinum | Methyl 2-bromo-2-butenoate | 90 | 97 (S) |
Enzyme immobilization enhances operational stability and recyclability. OYE1 cross-linked onto chitosan microparticles retains 90% activity after 10 cycles. Dynamic covalent hydrogels (e.g., polyvinyl alcohol-borax matrices) enable continuous-flow biotransformations, achieving space-time yields of 50 g/L/day [1]. Key innovations:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8